
1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea involves multi-step chemical reactions, often starting from basic aromatic or heterocyclic compounds. For example, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate was synthesized through a reaction involving ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate and 2,5-dimethoxytetrahydrofuran in acetic acid, showcasing the complexity and versatility of these synthesis pathways (Zaki et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, a study on a pyrido[2,3-d]pyrimidine compound revealed its solid-state structure through single-crystal X-ray diffraction, complemented by density functional theory calculations to determine the optimized molecular structure, illustrating the detailed analysis conducted to understand the conformation and arrangement of molecules (Sun et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea can be diverse. They might include transformations under Curtius rearrangement conditions, reactions with ammonia, primary, and secondary amines to form various substituted ureas, showcasing the reactivity and functional group compatibility of these molecules (Nesterova et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The study of such properties often requires sophisticated analytical methods to obtain accurate and detailed information.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for harnessing these compounds in practical applications. For example, studies have explored the reactivity of similar compounds with urea and other reagents, leading to the formation of a variety of products with potential biological activities (Gein et al., 2007).
Scientific Research Applications
Antioxidant Activity
- The synthesis and characterization of pyrrolyl selenolopyridine compounds and their derivatives have been investigated, with some showing remarkable antioxidant activity compared to ascorbic acid. This suggests potential applications in oxidative stress-related conditions or as additives in pharmaceuticals and foods to prevent oxidation (R. Zaki et al., 2017).
Corrosion Inhibition
- 1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in HCl solutions, showing efficient corrosion inhibition, which indicates applications in protecting metals from corrosion in industrial processes (B. Mistry et al., 2011).
Chemical Synthesis
- Research on substituted ureas based on pyridinedicarboxylic acid azides under Curtius rearrangement conditions highlights the synthesis of mono-, di-, and trisubstituted ureas. This indicates a methodological application in the synthesis of complex organic molecules (E. Nesterova et al., 2012).
Molecular Docking and Screening
- Novel pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. This suggests applications in drug discovery and development for various diseases (E. M. Flefel et al., 2018).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c1-14-8-9-22-20(12-14)26-19-7-6-18(27-28-19)23-10-11-24-21(29)25-15-4-5-16(30-2)17(13-15)31-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H,22,26,28)(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHCZDVZLRNARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

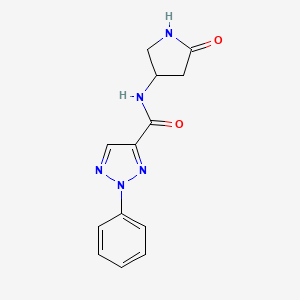
![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
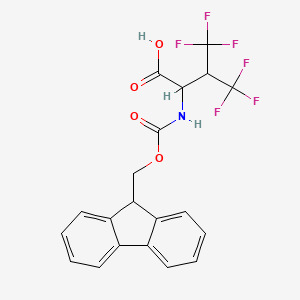
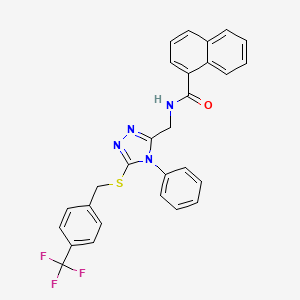

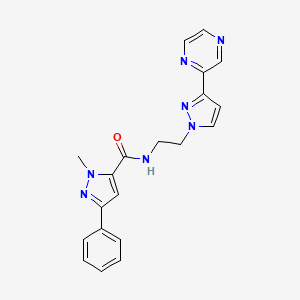
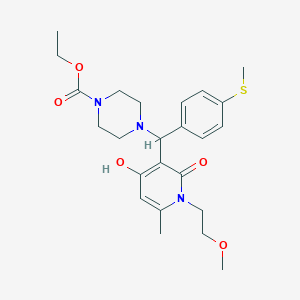
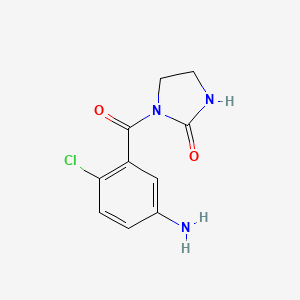

![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)